molecular formula C22H28N6O14P2 B139966 Benzamide adenine nucleotide CAS No. 156724-91-3

Benzamide adenine nucleotide

Cat. No. B139966
M. Wt: 662.4 g/mol
InChI Key: HNKKJJHKTPALEK-RACQCECLSA-N
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Description

Benzamide Adenine Nucleotide (BAD) is an analogue of Nicotinamide Adenine Dinucleotide (NAD+), where the positively charged nitrogen atom in the nicotinamide moiety is substituted with a carbon atom . It is a biologically active metabolite of benzamide riboside and a potent inhibitor of inosine 5’-monophosphate .


Synthesis Analysis

Adenine-benzamide derivatives were synthesized by linking modified nucleobases equipped with reactive functional groups such as carboxylic acid and amine onto the substituted benzamide by means of amidation reaction .


Molecular Structure Analysis

The adenine ring in BAD is the most ubiquitous nitrogen-containing heterocycle in nature. It contains an exocyclic amino group and four imino nitrogens, offering five potential sites for interaction . The use of hydrophilic or lipophilic linkers may tune the dispersibility of these conjugates in different solvents, as well as impart different properties .


Chemical Reactions Analysis

The synthesis of novel adenine-benzamide conjugates involves the attachment of modified nucleobases equipped with reactive functional groups such as carboxylic acid and amine onto the substituted benzamide by means of amidation reaction .


Physical And Chemical Properties Analysis

The use of hydrophilic or lipophilic linkers may tune the dispersibility of these conjugates in different solvents, as well as impart different properties .

Scientific Research Applications

Inhibition and Metabolic Pathways

Benzamide adenine nucleotide (BAD), a metabolite of benzamide riboside (BR), plays a critical role in inhibiting Inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme of the branched purine nucleotide synthetic pathway. The selective inhibition of IMPDH, particularly its type II isoform present in highly proliferating cells like cancer cells, is a significant focus in the context of anticancer applications. BR's metabolism to its active form, BAD, is crucial in this inhibitory process, with BAD being more potent and resulting in pronounced cytotoxic activity in various human tumor cells (Gharehbaghi et al., 2002).

Gene Expression Modulation

The expression of NMN adenylyltransferase (NMNAT), which converts BR's 5'-monophosphate form (BRMP) to BAD, is pivotal in regulating BR's cytotoxicity. Cells sensitive to BR exhibit high NMNAT activity, whereas resistant cells show significantly downregulated NMNAT activity. This indicates a potential therapeutic strategy by combining NMNAT gene expression enhancement with BR administration in BR-resistant leukemic blasts (Yalowitz & Jayaram, 2002).

Safety And Hazards

Benzamide is classified as harmful if swallowed and is suspected of causing genetic defects . Adenine is considered hazardous by the 2012 OSHA Hazard Communication Standard and is toxic if swallowed .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylphenyl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O14P2/c23-19-13-21(26-7-25-19)28(8-27-13)22-17(32)15(30)12(41-22)6-39-44(36,37)42-43(34,35)38-5-11-14(29)16(31)18(40-11)9-2-1-3-10(4-9)20(24)33/h1-4,7-8,11-12,14-18,22,29-32H,5-6H2,(H2,24,33)(H,34,35)(H,36,37)(H2,23,25,26)/t11-,12-,14-,15-,16-,17-,18+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKKJJHKTPALEK-RACQCECLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166119
Record name Benzamide adenine nucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide adenine nucleotide

CAS RN

156724-91-3
Record name Benzamide adenine nucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156724913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide adenine nucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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